molecular formula C19H22N2O B8489072 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one

Cat. No.: B8489072
M. Wt: 294.4 g/mol
InChI Key: FFPNHJGVDHHGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.

    8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.

Uniqueness

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3

InChI Key

FFPNHJGVDHHGJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the nitro compound (Step D, 100 mg, 0.31 mmol) and EtOAc (5 mL) was hydrogenated over 10% Pd/C (20 mg) at atmospheric pressure and RT. After 3 h, the mixture was filtered through Celite® and concentrated in vacuo. Purification by silica flash chromatography (0-15% EtOAc:hexane) gave the desired compound as a white solid. MS m/e 295 (M+H)+. Calc'd for C19H22N2O-294.17.
Name
Quantity
100 mg
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reactant
Reaction Step One
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Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One

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